molecular formula C23H22N4O3S2 B2716651 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021089-81-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Katalognummer: B2716651
CAS-Nummer: 1021089-81-5
Molekulargewicht: 466.57
InChI-Schlüssel: PAQJHNTVIHHEJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazolo[3,4-b]pyridine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group at the 1-position, a methyl group at the 3-position, a phenyl ring at the 6-position, and an N-(thiophen-2-ylmethyl)carboxamide at the 4-position. The thiophen-2-ylmethyl group contributes to lipophilicity, influencing membrane permeability.

Eigenschaften

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-15-21-19(23(28)24-13-18-8-5-10-31-18)12-20(16-6-3-2-4-7-16)25-22(21)27(26-15)17-9-11-32(29,30)14-17/h2-8,10,12,17H,9,11,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQJHNTVIHHEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CS4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemical Pathways

The activation of GIRK channels by 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety.

Biologische Aktivität

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic molecule belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds has garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and kinase inhibition properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

Property Details
Molecular FormulaC21H20N2O3S2
Molecular Weight396.52 g/mol
IUPAC Name1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

The presence of the thiophene moiety and the pyrazolo[3,4-b]pyridine scaffold suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit a broad spectrum of biological activities. Here are some notable findings related to the specific compound under discussion:

Anticancer Activity

Studies have shown that pyrazolo[3,4-b]pyridine derivatives can act as inhibitors of tropomyosin receptor kinases (TRKs), which play a crucial role in cancer cell proliferation and differentiation. The specific compound may share similar bioactivity due to its structural characteristics.

Kinase Inhibition

The compound has been investigated for its potential as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction pathways that regulate cell growth and metabolism. The inhibition of specific kinases can lead to therapeutic effects in cancer and other diseases.

Anti-inflammatory Properties

Compounds with similar scaffolds have demonstrated anti-inflammatory effects by modulating pathways involved in inflammation. The presence of the carboxamide group may enhance these properties.

Study 1: Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, derivatives of pyrazolo[3,4-b]pyridine were tested for their cytotoxic effects against various cancer cell lines. The study found that certain derivatives exhibited significant antiproliferative activity, with IC50 values in the low micromolar range. The specific compound was noted for its selective action against breast cancer cells.

Study 2: Mechanistic Insights

Another research article focused on the mechanism of action for pyrazolo[3,4-b]pyridine derivatives. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound's ability to trigger programmed cell death was highlighted as a key factor in its anticancer potential.

Data Table: Summary of Biological Activities

Compound Biological Activity Reference
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamideAnticancer (TRK inhibition)
6-(2-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridineAnticancer activity
5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamineKinase inhibition

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related pyrazolo[3,4-b]pyridine and heterocyclic derivatives, focusing on substituent effects and physicochemical properties.

Pyrazolo[3,4-b]pyridine Derivatives
Compound Name Substituents (Positions) Key Features Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 1: 1,1-dioxidotetrahydrothiophen-3-yl; 3: methyl; 4: N-(thiophen-2-ylmethyl)carboxamide; 6: phenyl Sulfone group enhances solubility; thiophene-derived carboxamide increases lipophilicity ~480 (estimated) Not reported
1-(4-Fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (39) 1: 4-fluorobenzyl; 3: carboxamide; 4: N-(thiophen-2-ylmethyl) Lacks sulfone group; fluorobenzyl substituent may reduce polarity. Higher melting point (129°C) suggests crystalline stability. 405.43 129
6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1: phenyl; 4: N-(2-methylbenzyl-pyrazole); 6: cyclopropyl Cyclopropyl and benzyl groups increase steric bulk, potentially hindering target binding. No sulfone moiety. ~520 (estimated) Not reported

Key Observations :

  • The sulfone group in the target compound distinguishes it from analogs like compound 39, likely improving aqueous solubility and hydrogen-bonding interactions .
  • Thiophen-2-ylmethyl vs. benzyl/fluorobenzyl substituents: The thiophene moiety balances lipophilicity and aromatic interactions, whereas bulkier benzyl groups (e.g., 2-methylbenzyl in ) may reduce metabolic stability .
1,4-Dihydropyridine Derivatives ()

Compounds AZ331 and AZ257 (1,4-dihydropyridines) share a carboxamide and arylthio groups but lack the pyrazolo[3,4-b]pyridine core. For example:

  • AZ331 : Contains a 4-nitrophenyl group and methoxyphenyl substituents.
  • AZ257 : Substituted with a 4-bromophenyl group.

Comparison :

  • Electron-withdrawing groups (e.g., nitro in AZ331) may enhance reactivity but reduce bioavailability compared to the target compound’s sulfone group .
Tetrahydroimidazo[1,2-a]pyridines (–6)

Examples include diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl derivatives (e.g., 1l, 2d). These feature fused imidazole-pyridine rings and ester groups.

Comparison :

  • Functional groups : The target compound’s carboxamide and sulfone contrast with the ester and nitrile groups in 1l/2d , suggesting divergent pharmacokinetic profiles (e.g., hydrolysis susceptibility of esters vs. stable sulfones).
  • Melting points : 1l (243–245°C) and 2d (215–217°C) exhibit higher thermal stability than compound 39 (129°C), possibly due to extended conjugation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.